molecular formula C11H14BrN3O2 B13979304 8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B13979304
M. Wt: 300.15 g/mol
InChI Key: APVQNXSPTAYPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The spirocyclic structure may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

  • 8-(Pyrimidin-2-yl)-8-aza-5-azoniaspiro[4.5]decane Bromide
  • 8-oxa-2-azaspiro[4.5]decane

Comparison: Compared to similar compounds, 8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to the presence of the bromine atom in the pyrimidine ring, which can significantly influence its reactivity and interactions with other molecules. The spirocyclic structure also imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14BrN3O2

Molecular Weight

300.15 g/mol

IUPAC Name

8-(5-bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C11H14BrN3O2/c12-9-7-13-10(14-8-9)15-3-1-11(2-4-15)16-5-6-17-11/h7-8H,1-6H2

InChI Key

APVQNXSPTAYPKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC=C(C=N3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.